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molecular formula C14H19NO B8513687 3-Ethyl-5-methoxy-2-propylindole

3-Ethyl-5-methoxy-2-propylindole

Cat. No. B8513687
M. Wt: 217.31 g/mol
InChI Key: UQKSDVRASXLFSW-UHFFFAOYSA-N
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Patent
US05290788

Procedure details

A mixture of 4-methoxyphenyl hydrazine hydrochloride (3.0 g), 4-heptanone (1.94 g), and sulfuric acid (1.3 ml) in ethanol (10 ml) was stirred at 10° C. for 3 hours. The cooled mixture was poured into aqueous sodium bicarbonate solution, such that the pH was adjusted to 9. The solution was extracted with ethyl acetate, the organic layer separated, washed with water, dried over magnesium sulfate, and concentrated in vacuo. The crude product was chromatographed on silica gel using 25%-ethyl acetate in n-hexanes as eluent to yield 3-ethyl-5-methoxy-2-propylindole (3.22 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10]N)=[CH:6][CH:5]=1.[CH3:12][CH2:13][CH2:14][C:15](=O)[CH2:16][CH2:17][CH3:18].S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>C(O)C>[CH2:13]([C:14]1[C:8]2[C:7](=[CH:6][CH:5]=[C:4]([O:3][CH3:2])[CH:9]=2)[NH:10][C:15]=1[CH2:16][CH2:17][CH3:18])[CH3:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
1.94 g
Type
reactant
Smiles
CCCC(CCC)=O
Name
Quantity
1.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
was stirred at 10° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel using 25%-ethyl acetate in n-hexanes as eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1=C(NC2=CC=C(C=C12)OC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.22 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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